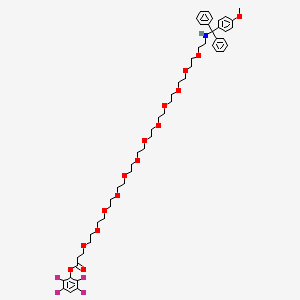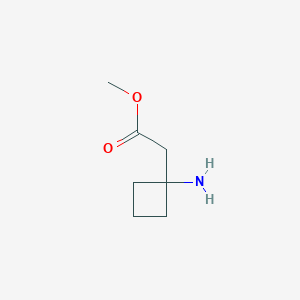
Methoxytrityl-N-PEG12-TFP ester
Descripción general
Descripción
Methoxytrityl-N-PEG12-TFP ester is a biochemical compound used primarily in proteomics research. It has the molecular formula C53F4H71NO15 and a molecular weight of 1038.12 . This compound is known for its utility in various biochemical applications, particularly in the modification of proteins and peptides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methoxytrityl-N-PEG12-TFP ester typically involves the reaction of Methoxytrityl-N-PEG12 with TFP (tetrafluorophenyl) ester. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is usually carried out at room temperature. The process may involve purification steps such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methoxytrityl-N-PEG12-TFP ester can undergo various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Hydrolysis Products: The major products of hydrolysis are the corresponding carboxylic acid and alcohol.
Aplicaciones Científicas De Investigación
Methoxytrityl-N-PEG12-TFP ester has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified peptides and proteins.
Biology: Employed in the study of protein-protein interactions and protein modifications.
Medicine: Utilized in the development of drug delivery systems and therapeutic agents.
Industry: Applied in the production of bioconjugates and other biochemical reagents.
Mecanismo De Acción
The mechanism of action of Methoxytrityl-N-PEG12-TFP ester involves the formation of covalent bonds with target molecules. The TFP ester group is highly reactive towards nucleophiles, allowing it to form stable amide or ester bonds with proteins and peptides. This reactivity makes it a valuable tool for modifying biomolecules and studying their functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methoxytrityl-N-PEG4-TFP ester
- Methoxytrityl-N-PEG8-TFP ester
- Methoxytrityl-N-PEG16-TFP ester
Uniqueness
Methoxytrityl-N-PEG12-TFP ester is unique due to its specific PEG (polyethylene glycol) chain length, which provides a balance between solubility and reactivity. This makes it particularly suitable for applications where longer or shorter PEG chains may not be as effective.
Propiedades
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H71F4NO15/c1-60-46-14-12-45(13-15-46)53(43-8-4-2-5-9-43,44-10-6-3-7-11-44)58-17-19-62-21-23-64-25-27-66-29-31-68-33-35-70-37-39-72-41-40-71-38-36-69-34-32-67-30-28-65-26-24-63-22-20-61-18-16-49(59)73-52-50(56)47(54)42-48(55)51(52)57/h2-15,42,58H,16-41H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVGSQFJXXEMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC4=C(C(=CC(=C4F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H71F4NO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1038.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(methoxymethyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1469788.png)
![N-[(2-fluorophenyl)methyl]cyclohexanamine hydrochloride](/img/structure/B1469791.png)





![2-[(1,1-dioxo-2,5-dihydro-1lambda6-thiophen-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B1469801.png)
![Octahydroimidazolidino[1,5-a]piperazin-3-one hydrochloride](/img/structure/B1469802.png)





